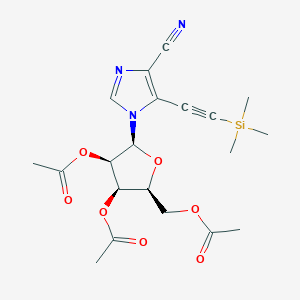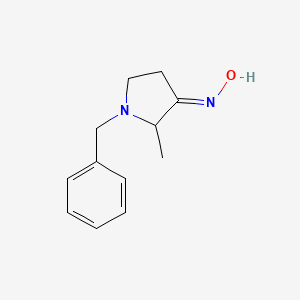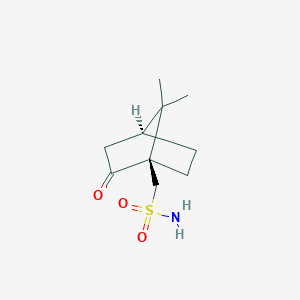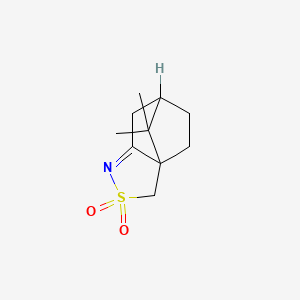![molecular formula C₁₃H₉I₂NO₄ B1140210 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture) CAS No. 93087-37-7](/img/structure/B1140210.png)
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone and its isomers involves multi-step chemical processes. Studies have shown the preparation of similar oxazolones and their E and Z isomers, highlighting the importance of controlling isomeric structures for desired chemical properties. The synthesis routes typically involve the formation of the oxazolone ring followed by modifications to introduce the acetyloxy and iodophenyl groups (Haasbroek, Oliver, & Carpy, 2003).
Molecular Structure Analysis
The molecular structure of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone, particularly the spatial arrangement of its E and Z isomers, has been explored using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide insights into the molecule's geometry, confirming the configuration of its isomers and elucidating the relationship between structure and reactivity (Bell, Faggiani, Lock, & McLeod, 1985).
Chemical Reactions and Properties
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone participates in various chemical reactions, leveraging its oxazolone core and functional groups. These reactions include nucleophilic additions, isomerizations, and condensations, which are pivotal for further chemical modifications and applications. The reactivity of the oxazolone ring with nucleophiles, retaining the exocyclic double bond geometry, is of particular interest for synthetic applications (Blasco, Cativiela, Villegas, García, Jaime, & Mayoral, 1988).
Applications De Recherche Scientifique
Synthesis and Reactivity
Oxazolones, including derivatives similar to the compound , have been extensively studied for their reactivity and synthetic utility. They serve as precursors in the synthesis of a variety of heterocyclic compounds. For instance, oxazolones have been employed in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones through reactions with activated methylene compounds under both acidic and basic conditions (Kočevar et al., 1992). Additionally, the synthesis of geometric isomers of oxazolones has been achieved, highlighting the versatility of these compounds in generating structurally diverse molecules (Cativiela et al., 1985).
Application in Nonlinear Optical Materials
Oxazolone derivatives have been identified as potential candidates for applications in nonlinear optics (NLO). For example, the synthesis and NLO properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones have been studied, revealing significant two-photon absorption cross-sections. These materials are promising for photonics and electronics, owing to their large nonlinearity originating from extensively delocalized π-electron distribution (Murthy et al., 2010). Furthermore, push-pull oxazolones derivatives exhibit high fluorescent properties and two-photon absorption cross-sections, making them suitable for advanced optical applications (Rodrigues et al., 2012).
Chemical Transformations and Bioactive Compound Synthesis
Oxazolones are involved in various chemical transformations leading to bioactive molecules. For instance, reactions with amines and other nucleophiles demonstrate the compound's utility in synthesizing amino acid derivatives and other biologically relevant structures. These reactions often retain the exocyclic double bond geometry, showcasing the specificity of oxazolone chemistry in complex synthesis pathways (Blasco et al., 1988).
Propriétés
IUPAC Name |
[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVMVIJKFXPLNL-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C(=C2)I)OC(=O)C)I)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

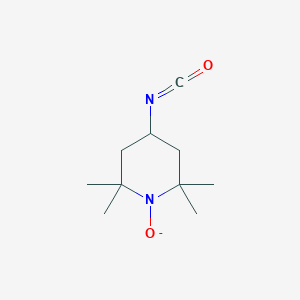
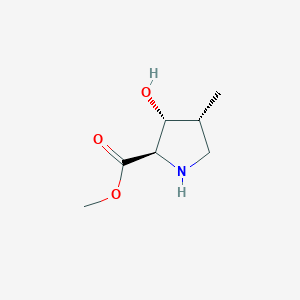
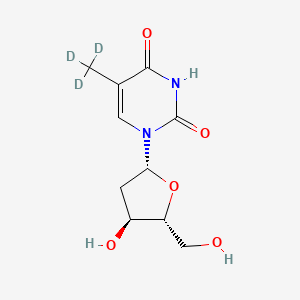
![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)
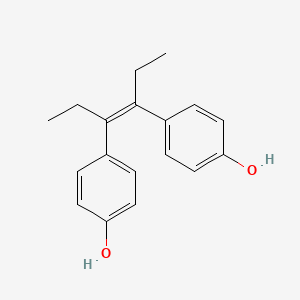
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)
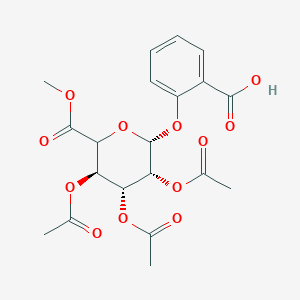
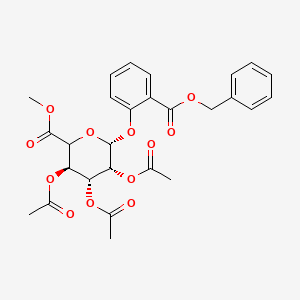
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)
